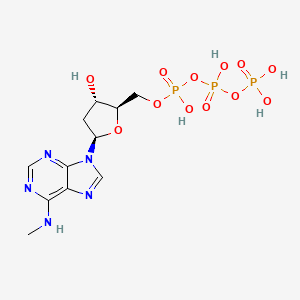
n6-Methyl-2'-deoxyadenosine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Methyl-2’-deoxyadenosine-5’-triphosphate is a modified nucleotide that plays a significant role in various biological processes. It is a derivative of deoxyadenosine triphosphate, where a methyl group is added to the nitrogen at the sixth position of the adenine base. This modification is known to influence gene expression, DNA repair, and replication, making it a valuable compound in epigenetics and molecular biology research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyl-2’-deoxyadenosine-5’-triphosphate typically involves the methylation of deoxyadenosine triphosphate. This process can be catalyzed by methyltransferases such as METTL4 or N6AMT1, which transfer a methyl group from S-adenosylmethionine to the adenine base . The reaction conditions often include the presence of S-adenosylmethionine as a methyl donor, and the reaction is carried out under controlled temperature and pH to ensure specificity and efficiency.
Industrial Production Methods
Industrial production of N6-Methyl-2’-deoxyadenosine-5’-triphosphate involves optimizing the synthetic routes for large-scale production. This includes the use of high-purity reagents, automated synthesis equipment, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N6-Methyl-2’-deoxyadenosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, potentially altering its structure and function.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can also modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may result in the formation of N6-hydroxymethyl-2’-deoxyadenosine-5’-triphosphate, while reduction may yield N6-methyl-2’-deoxyadenosine-5’-monophosphate .
Aplicaciones Científicas De Investigación
N6-Methyl-2’-deoxyadenosine-5’-triphosphate has a wide range of applications in scientific research:
Mecanismo De Acción
N6-Methyl-2’-deoxyadenosine-5’-triphosphate exerts its effects by incorporating into DNA and RNA molecules, where it can influence various biological processes. The methylation at the sixth position of adenine can affect the binding of transcription factors, DNA repair enzymes, and other regulatory proteins, thereby modulating gene expression and cellular functions . The compound is also known to interact with specific molecular targets such as P2Y purinergic receptors, influencing signal transduction pathways .
Comparación Con Compuestos Similares
N6-Methyl-2’-deoxyadenosine-5’-triphosphate can be compared with other similar compounds such as:
N6-Methyladenosine: A methylated form of adenosine found in RNA, which plays a role in RNA stability and translation.
5-Methylcytosine: A methylated form of cytosine found in DNA, which is involved in gene silencing and epigenetic regulation.
N4-Methylcytosine: Another methylated form of cytosine, primarily found in prokaryotes, involved in DNA replication and repair.
N6-Methyl-2’-deoxyadenosine-5’-triphosphate is unique in its specific modification and its role in both DNA and RNA processes, making it a versatile tool in various research fields .
Propiedades
Fórmula molecular |
C11H18N5O12P3 |
|---|---|
Peso molecular |
505.21 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-8,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
Clave InChI |
MALRVWPOKBDVSZ-XLPZGREQSA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
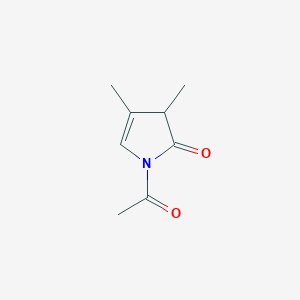

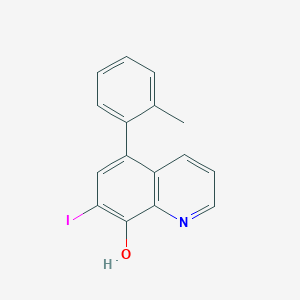
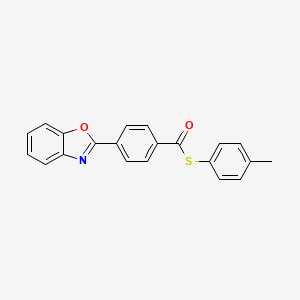
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

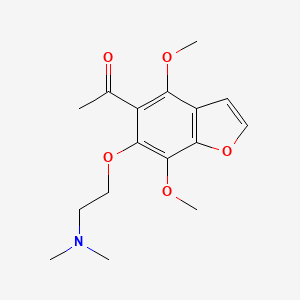
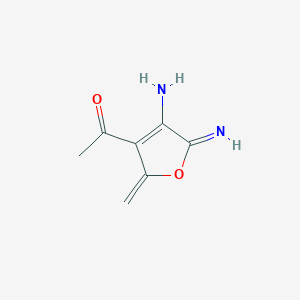
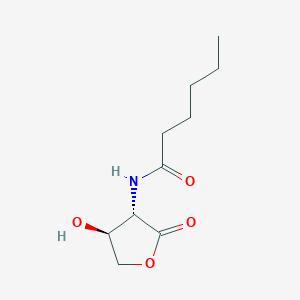
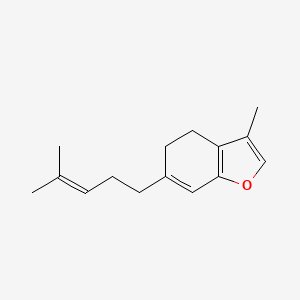
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)


